molecular formula C11H14ClNO3S B14910952 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide

4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide

Cat. No.: B14910952
M. Wt: 275.75 g/mol
InChI Key: ZWOGTHIDKNPMBM-UHFFFAOYSA-N
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Description

4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide is a chemical compound with the molecular formula C11H14ClNO3S and a molecular weight of 275.75 g/mol . This compound is characterized by the presence of a chloro group, a hydroxycyclobutyl group, and a benzenesulfonamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable hydroxycyclobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis methods, where the starting materials are reacted in large-scale reactors under optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-n-((1-hydroxycyclobutyl)methyl)benzenesulfonamide is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical and biological properties compared to other benzenesulfonamide derivatives. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C11H14ClNO3S

Molecular Weight

275.75 g/mol

IUPAC Name

4-chloro-N-[(1-hydroxycyclobutyl)methyl]benzenesulfonamide

InChI

InChI=1S/C11H14ClNO3S/c12-9-2-4-10(5-3-9)17(15,16)13-8-11(14)6-1-7-11/h2-5,13-14H,1,6-8H2

InChI Key

ZWOGTHIDKNPMBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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